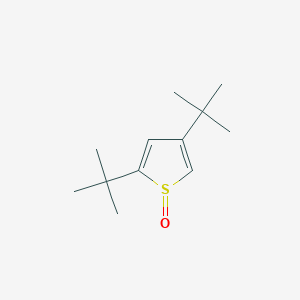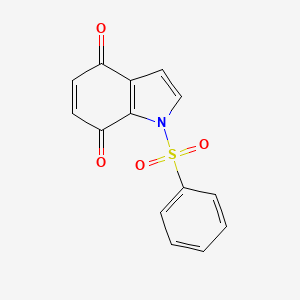
1-(2-Methylpropyl)-4-nitrosobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylpropyl)-4-nitrosobenzene: is an organic compound that belongs to the class of nitroso compounds It consists of a benzene ring substituted with a nitroso group (-NO) at the para position and a 2-methylpropyl group at the meta position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Methylpropyl)-4-nitrosobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-(2-methylpropyl)benzene (cumene) followed by reduction of the nitro group to an amino group, and subsequent nitrosation to form the nitroso compound. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by reduction using iron and hydrochloric acid, and finally nitrosation using sodium nitrite and hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methylpropyl)-4-nitrosobenzene undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: 1-(2-Methylpropyl)-4-nitrobenzene.
Reduction: 1-(2-Methylpropyl)-4-aminobenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: 1-(2-Methylpropyl)-4-nitrosobenzene is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, nitroso compounds are studied for their potential biological activities, including antimicrobial and anticancer properties. This compound may be investigated for its effects on cellular processes and its potential as a therapeutic agent .
Industry: In the materials science industry, nitroso compounds are explored for their potential use in the development of novel materials with specific properties, such as polymers and coatings .
Mécanisme D'action
The mechanism of action of 1-(2-Methylpropyl)-4-nitrosobenzene involves its interaction with molecular targets in biological systems. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions may result in the modulation of signaling pathways, enzyme activities, and gene expression .
Comparaison Avec Des Composés Similaires
1-(2-Methylpropyl)-4-nitrobenzene: Similar structure but with a nitro group instead of a nitroso group.
1-(2-Methylpropyl)-4-aminobenzene: Similar structure but with an amino group instead of a nitroso group.
1-(2-Methylpropyl)benzene: The parent compound without any nitroso, nitro, or amino substitution.
Uniqueness: 1-(2-Methylpropyl)-4-nitrosobenzene is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. The nitroso group can participate in redox reactions and form reactive intermediates, making this compound valuable for various applications in research and industry .
Propriétés
Numéro CAS |
293751-45-8 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
1-(2-methylpropyl)-4-nitrosobenzene |
InChI |
InChI=1S/C10H13NO/c1-8(2)7-9-3-5-10(11-12)6-4-9/h3-6,8H,7H2,1-2H3 |
Clé InChI |
MCAMQUFQEWSGIK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H,3H,5H-6,7a-Methanopyrrolo[1,2-c][1,3]oxazole](/img/structure/B15166328.png)
![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15166336.png)
![N-Benzyl-N-[4-[4-(3-methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B15166344.png)
![Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate](/img/structure/B15166372.png)

![Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]-](/img/structure/B15166378.png)


![2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid](/img/structure/B15166402.png)



